molecular formula C17H21NO6 B8349406 3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate

3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate

Cat. No. B8349406
M. Wt: 335.4 g/mol
InChI Key: KBKMGKRISRHOCA-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To triphenylphosphine (34.9 g, 133 mmol) in THF (150 mL) at about 0° C. was added a solution of DIAD (26.2 mL, 133 mmol) in THF (20 mL) through an additional funnel. After about 30 min, a solution of 4-nitrobenzoic acid (22.26 g, 133 mmol) in THF (150 mL) was added followed by a solution of a scalemic mixture enriched with (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (16.54 g, 89 mmol) in THF (20 mL) and triethylamine (55.7 mL, 400 mmol). After about 1 h, the ice water bath was removed and the reaction mixture was stirred at ambient temperature for about 16 h. The reaction mixture was diluted with heptane (800 mL), washed with water (200 mL), saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure. After about 300 mL of solvent was removed, the solid was filtered off and washed with heptane (25 mL). The filtrate was concentrated under reduced pressure and the residue was purified using silica gel chromatography eluting with 10-40% EtOAc in heptane to give a scalemic mixture enriched with (1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate (26.77 g, 90%): LC/MS (Table 1, Method b) Rt=2.84 min; MS m/z: 394 (M−H)−.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step Two
Name
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
22.26 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
16.54 g
Type
reactant
Reaction Step Four
Quantity
55.7 mL
Type
reactant
Reaction Step Five
Name
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Quantity
26.77 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[N+](C1C=CC(C(O)=O)=CC=1)([O-])=O.C([C@@H]1C[C@H](O)C[C@@H]1C(OCC)=O)C.C(N(CC)CC)C.[N+:66]([C:69]1[CH:89]=[CH:88][C:72]([C:73]([O:75][C@@H:76]2[CH2:80][C@@H:79]([CH2:81][CH3:82])[C@@H:78]([C:83]([O:85][CH2:86][CH3:87])=[O:84])[CH2:77]2)=[O:74])=[CH:71][CH:70]=1)([O-:68])=[O:67]>C1COCC1>[N+:66]([C:69]1[CH:89]=[CH:88][C:72]([C:73]([O:75][CH:76]2[CH2:80][CH:79]([CH2:81][CH3:82])[CH:78]([C:83]([O:85][CH2:86][CH3:87])=[O:84])[CH2:77]2)=[O:74])=[CH:71][CH:70]=1)([O-:68])=[O:67]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
26.2 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
22.26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
16.54 g
Type
reactant
Smiles
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
Step Five
Name
Quantity
55.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Quantity
26.77 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O[C@H]2C[C@@H]([C@@H](C2)CC)C(=O)OCC)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ice water bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with heptane (800 mL)
WASH
Type
WASH
Details
washed with water (200 mL), saturated aqueous NaHCO3 (150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After about 300 mL of solvent was removed
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with heptane (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified
WASH
Type
WASH
Details
eluting with 10-40% EtOAc in heptane
CUSTOM
Type
CUSTOM
Details
to give a scalemic mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OC2CC(C(C2)CC)C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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